N-(3-((4-isopropylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
N-(3-((4-Isopropylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a quinoxaline core linked to a benzo[c][1,2,5]thiadiazole-4-sulfonamide moiety and substituted with a 4-isopropylphenyl group.
Properties
Molecular Formula |
C23H20N6O2S2 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-[3-(4-propan-2-ylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C23H20N6O2S2/c1-14(2)15-10-12-16(13-11-15)24-22-23(26-18-7-4-3-6-17(18)25-22)29-33(30,31)20-9-5-8-19-21(20)28-32-27-19/h3-14H,1-2H3,(H,24,25)(H,26,29) |
InChI Key |
RQKGUIPULZKJIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-isopropylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The final step involves the sulfonation of the compound to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-isopropylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .
Scientific Research Applications
N-(3-((4-isopropylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-((4-isopropylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects . The quinoxaline core is known to interact with DNA and proteins, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzo[c][1,2,5]thiadiazole-4-sulfonamide scaffold is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzo[c][1,2,5]thiadiazole-4-sulfonamide Derivatives
Key Insights from Comparative Analysis
Substituent Impact on Receptor Selectivity: Piperazine and pyridinyl-piperazine substituents (e.g., Compound 9 and VU 0255035) confer high M1 receptor selectivity due to interactions with allosteric pockets . The target compound’s 4-isopropylphenyl group may mimic these effects but with altered pharmacokinetics. Ethoxypropylamino analogs (e.g., ECHEMI-8) prioritize solubility over receptor affinity, highlighting a trade-off in drug design .
Synthetic and Spectroscopic Trends :
- Synthesis of sulfonamide derivatives often involves nucleophilic substitution or coupling reactions, as seen in the preparation of 1,2,4-triazole analogs (e.g., hydrazinecarbothioamide intermediates) .
- IR and NMR data confirm tautomeric stability in related compounds (e.g., thione vs. thiol forms in triazoles) , suggesting similar analytical methods apply to the target compound.
Structural-Activity Relationships (SAR) :
- The benzo[c][1,2,5]thiadiazole core provides π-π stacking and hydrogen-bonding capabilities critical for receptor binding.
- Aromatic substituents (e.g., 4-isopropylphenyl) may enhance lipophilicity and blood-brain barrier penetration compared to aliphatic chains (e.g., ethoxypropyl) .
Biological Activity
N-(3-((4-isopropylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of structural elements:
- Quinoxaline moiety
- Benzo[c][1,2,5]thiadiazole core
- Sulfonamide functional group
Its molecular formula is , with a molecular weight of approximately 366.43 g/mol. The presence of both aromatic and heterocyclic components enhances its pharmacological potential.
1. Inhibition of Carbonic Anhydrase
One of the primary biological activities associated with this compound is the inhibition of carbonic anhydrase (CA), an enzyme critical in various physiological processes. Sulfonamides are known for their ability to inhibit CA enzymes, which can be beneficial in treating conditions such as glaucoma and edema. Research indicates that compounds similar to this compound exhibit significant inhibitory effects on human CA isoenzymes.
2. Antitumor Activity
The quinoxaline derivative has been linked to antitumor properties. Studies suggest that it may interfere with cellular processes critical for cancer cell proliferation. The structure-activity relationship (SAR) analysis indicates that modifications in the quinoxaline and thiadiazole rings can enhance anticancer activity. For example, derivatives containing electron-withdrawing groups have shown increased potency against various cancer cell lines .
3. Antimicrobial Properties
This compound also exhibits antimicrobial activity. The sulfonamide component is particularly effective against bacterial infections. Similar compounds have been documented to possess broad-spectrum antibacterial properties, making them candidates for further development in treating infectious diseases .
Research Findings and Case Studies
Several studies have highlighted the biological activity of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Acetazolamide | Sulfonamide + Imidazolidine | Carbonic anhydrase inhibition |
| Sulfamethoxazole | Sulfonamide + Aromatic rings | Antibacterial |
| Thiadiazole Derivatives | Thiadiazole core + Various substituents | Antitumor and antimicrobial activities |
The uniqueness of this compound lies in its structural composition, potentially offering a broader spectrum of biological activities compared to its analogs.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the efficient preparation of N-(3-((4-isopropylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide?
- Methodological Answer :
- Coupling Reactions : Utilize carbodiimide-based coupling agents (e.g., HATU) for amide bond formation between quinoxaline and sulfonamide moieties, as demonstrated in sulfonamide-thiazole hybrids .
- Purification : Employ column chromatography (e.g., SiO₂ with gradient elution of methanol/dichloromethane) to isolate intermediates and final products. Post-purification washing with saturated ammonium chloride can remove residual amines .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of coupling agents) and reaction time (e.g., 24–48 hours at 90°C) to enhance yields, as lower yields (6–8%) in similar syntheses highlight the need for precise optimization .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify substituent integration and connectivity, particularly for distinguishing quinoxaline, benzothiadiazole, and sulfonamide protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns via HR EIMS or ESI-MS, ensuring alignment with calculated values (e.g., m/z 455.5 for a related sulfonamide-thiazole compound) .
- Elemental Analysis : Validate C, H, N, and S content to confirm purity and stoichiometry .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anti-proliferative activity of this compound?
- Methodological Answer :
- Cell-Based Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) at varying concentrations (1–100 µM) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) for comparative analysis .
- Mechanistic Studies : Perform flow cytometry for apoptosis detection (Annexin V/PI staining) and cell cycle arrest analysis (propidium iodide staining) to identify modes of action .
- Dose-Response Curves : Generate sigmoidal curves to determine potency and efficacy, accounting for solubility limitations via DMSO vehicle controls .
Q. What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or tubulin. Prioritize docking poses with hydrogen bonds to sulfonamide groups and π-π stacking with quinoxaline .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, correlating with observed bioactivity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics in solvated systems .
Q. How can structural modifications to the quinoxaline or benzothiadiazole moieties enhance bioactivity?
- Methodological Answer :
- SAR Analysis : Synthesize derivatives with substituent variations (e.g., halogens, methyl groups) on the quinoxaline ring. Compare anti-proliferative IC₅₀ values to identify potency trends .
- Bioisosteric Replacement : Replace benzothiadiazole with triazole or thiadiazole rings to evaluate metabolic stability and target affinity .
- Pharmacophore Mapping : Use MOE or Discovery Studio to define essential features (e.g., hydrogen bond acceptors in sulfonamide) for activity retention .
Q. How should researchers address contradictions in reported biological data for similar sulfonamide derivatives?
- Methodological Answer :
- Meta-Analysis : Compile datasets from multiple studies (e.g., IC₅₀ ranges, assay conditions) to identify outliers. Use statistical tools (e.g., ANOVA) to assess variability .
- Standardized Protocols : Adopt uniform assay conditions (e.g., cell passage number, incubation time) to minimize experimental bias .
- Orthogonal Validation : Confirm activity via alternative assays (e.g., Western blotting for apoptosis markers) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
